molecular formula C23H19NO4S B2656851 (Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 890634-04-5

(Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No. B2656851
CAS RN: 890634-04-5
M. Wt: 405.47
InChI Key: UVHFZDXMMVRAMM-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of compounds with similar complex structures, involving heterocyclic components like thiophene, have been synthesized and evaluated for their antitumor activity. For example, polyfunctionally substituted heterocyclic compounds derived from similar structures demonstrated high inhibitory effects on various human cancer cell lines, indicating their potential in cancer therapy (Shams et al., 2010).

Antimicrobial Activity

Additionally, novel synthesis approaches of related compounds have led to the development of antimicrobial agents. These compounds, upon evaluation, have shown significant antimicrobial activity against a range of microbial species. This highlights their potential use in combating infectious diseases and in the development of new antimicrobial drugs (Shams et al., 2011).

Anti-inflammatory Applications

Compounds with a similar molecular backbone have been synthesized and assessed for their anti-inflammatory properties. Some derivatives have exhibited significant anti-inflammatory activity, suggesting their potential use in the treatment of inflammatory diseases. This research area focuses on the development of new therapeutic agents that could offer alternative treatments for inflammation-related conditions (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Studies on the synthesis of coordination complexes using pyrazole-acetamide derivatives reveal interesting insights into the self-assembly processes influenced by hydrogen bonding. These complexes have been evaluated for their antioxidant activity, providing a foundation for research into compounds that could mitigate oxidative stress, a factor in numerous diseases and aging processes (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-2-15-5-7-16(8-6-15)24-22(25)14-27-17-9-10-19-20(12-17)28-21(23(19)26)13-18-4-3-11-29-18/h3-13H,2,14H2,1H3,(H,24,25)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFZDXMMVRAMM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

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